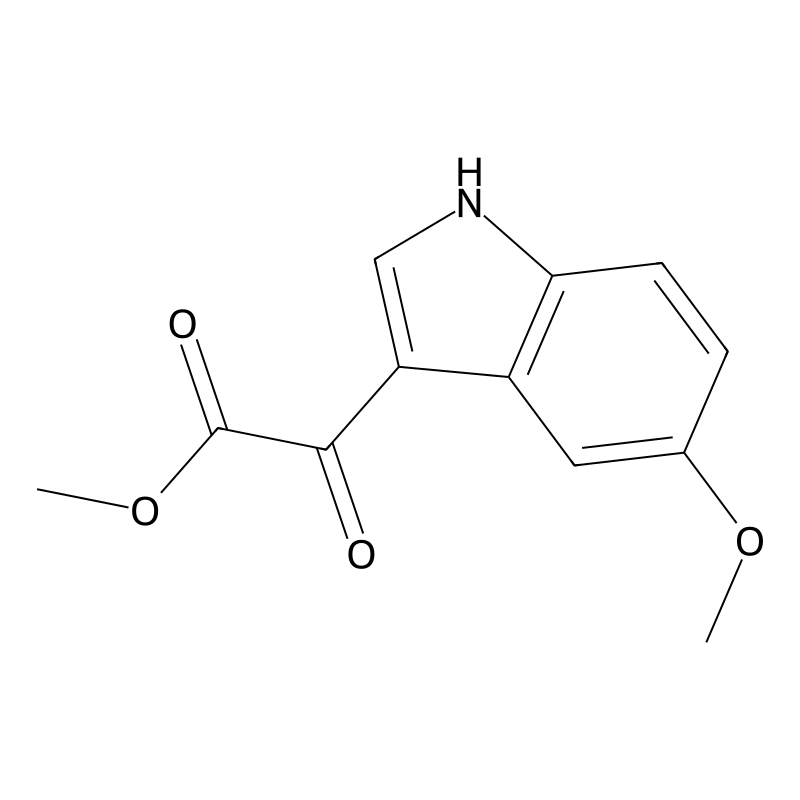

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Absence in Literature: A search of scientific databases such as PubChem [] and scholarly articles doesn't reveal any documented research specifically focused on this molecule.

- Potential Link to Indomethacin Metabolism: The structure of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate bears some resemblance to 5-Methoxy-2-methyl-3-indoleacetic acid, a known metabolite of the anti-inflammatory drug Indomethacin []. However, further research is needed to confirm if Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is indeed a related metabolite or possesses any unique properties.

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is a chemical compound belonging to the indole derivative class. It features a methoxy group at the 5-position of the indole ring and an oxoacetate functional group, contributing to its unique properties. The molecular formula of this compound is CHN O, with a molar mass of 233.22 g/mol. This compound is recognized for its role as an intermediate in various chemical syntheses and its potential biological activities, making it a significant subject of study in medicinal chemistry and organic synthesis .

- Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

- Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

- Condensation: The compound can participate in condensation reactions with amines or other nucleophiles to form more complex structures .

Indole derivatives, including methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate, are known for their diverse biological activities. Research indicates that this compound exhibits:

- Antiviral properties

- Anticancer effects

- Anti-inflammatory activity

- Antioxidant effects

- Antimicrobial and antidiabetic activities

These biological activities are attributed to the compound's ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways .

The synthesis of methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate typically involves the Fischer indole synthesis, a well-established method for constructing indole rings. The general synthetic route includes:

- Formation of the Indole Core: The reaction begins with 5-methoxyindole and oxalyl chloride in diethyl ether at low temperatures (0 °C).

- Esterification: After forming the indole derivative, methanol is added to facilitate esterification, yielding the final product .

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate finds applications across various fields:

- Medicinal Chemistry: Used as an intermediate in drug synthesis targeting specific biological pathways, including cyclooxygenase inhibitors.

- Agrochemicals: Its derivatives are explored for potential use in agricultural applications.

- Industrial Chemistry: Employed in producing dyes, pigments, and other industrial chemicals due to its unique structural properties .

Interaction studies involving methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects, particularly in cancer pathways where it may exhibit anticancer efficacy through interactions with specific kinases .

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate can be compared with other indole derivatives, highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetate | Fluorine atom at position 5 | Alters biological activity and chemical reactivity |

| Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate | Chlorine atom at position 5 | Enhances electrophilic substitution reactions |

| Methyl 2-(5-bromo-1H-indol-3-YL)-2-oxoacetate | Bromine atom at position 5 | Increases reactivity towards nucleophiles |

| Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate | Methoxy at position 6 | Different position affects reactivity and biological activity |

| Methyl 4,7-dimethoxyindole -2-carboxylate | Two methoxy groups at different positions | Enhanced solubility and reactivity due to multiple substituents |

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate stands out due to its methoxy group, which provides unique electronic and steric properties that influence its reactivity and interactions with biological targets .

Classical Synthesis via Indole Glyoxylation Reactions

The classical synthesis of methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate primarily relies on indole glyoxylation reactions, which represent a fundamental approach for introducing α-oxoacetate functionality at the C3 position of indole derivatives. This methodology has been extensively studied and optimized to achieve high yields and selectivity [1] [2].

Oxalyl Chloride-Mediated Acylation Protocols

The most widely employed classical synthesis involves the reaction of 5-methoxyindole with oxalyl chloride followed by methanolysis. This two-stage process represents a highly efficient protocol for preparing the target compound with excellent yields [1].

Stage 1: Acyl Chloride Formation

The initial stage involves the treatment of 5-methoxyindole with oxalyl chloride in diethyl ether at 0°C. Under these conditions, 5-methoxyindole (1.00 g, 6.80 mmol) is dissolved in diethyl ether (14 mL) in a 100 mL round-bottom flask. Oxalyl chloride (0.68 mL) is added dropwise at 0°C, and the reaction mixture is maintained at this temperature for 1.5 hours [1]. The reaction proceeds through electrophilic acylation at the C3 position of the indole ring, forming the corresponding acyl chloride intermediate.

Stage 2: Methanolysis

The solid obtained from the first stage is subjected to methanolysis using methanol (60 mL) at 0°C for 1 hour. This step converts the acyl chloride intermediate to the desired methyl ester, yielding methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as a yellow solid with a remarkable yield of 98% [1].

The mechanism of this transformation involves the initial electrophilic attack of oxalyl chloride on the electron-rich C3 position of the indole nucleus. The methoxy group at the C5 position enhances the electron density of the indole ring through resonance effects, facilitating the acylation reaction [2]. The subsequent methanolysis proceeds via nucleophilic substitution, replacing the chloride with a methoxy group to form the final ester product.

Optimization of Reaction Conditions

Several critical parameters influence the success of this protocol. Temperature control is paramount, as maintaining the reaction at 0°C prevents decomposition and side reactions while ensuring complete conversion [1]. The use of diethyl ether as solvent provides an optimal medium for the reaction, offering good solubility for both reactants and products while maintaining the low temperature required for selectivity [3] [4].

Alternative acylation protocols have been explored using different electrophilic reagents. The ethyl analog of this compound has been synthesized using a similar approach, demonstrating the general applicability of the oxalyl chloride method [5]. These studies indicate that the protocol can be extended to other alcohol nucleophiles, providing access to various alkyl esters of the α-oxoacetate functionality.

Solvent Systems and Temperature Optimization

The selection of appropriate solvent systems and temperature conditions represents a critical aspect of optimizing indole glyoxylation reactions. Extensive research has demonstrated that solvent choice significantly impacts reaction rates, yields, and product selectivity [6] [3] [4].

Diethyl Ether Systems

Diethyl ether emerges as the optimal solvent for oxalyl chloride-mediated acylation reactions. Operating at 0°C in diethyl ether provides several advantages: excellent yield (98%), minimal side reactions, and straightforward product isolation [1]. The low boiling point of diethyl ether facilitates easy removal under reduced pressure, simplifying purification procedures. However, safety considerations regarding flammability must be addressed when using this solvent system [3].

Alternative Solvent Systems

Dichloromethane represents a viable alternative to diethyl ether, particularly for reactions requiring slightly elevated temperatures. While yields are typically lower (75-85%) compared to diethyl ether systems, dichloromethane offers better thermal stability and reduced fire hazard [4]. The optimal temperature for dichloromethane systems ranges from 0-40°C, with 25°C providing the best balance between reaction rate and selectivity.

Ionic Liquid Systems

Recent advances have explored the use of ionic liquids as reaction media for indole acylation reactions. The ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) has shown exceptional performance, achieving yields up to 90% at 15°C [6]. This system offers several advantages including catalyst recyclability, reduced environmental impact, and excellent selectivity. The lower optimal temperature (15°C) compared to conventional organic solvents represents a significant energy advantage.

Temperature Effects on Reaction Kinetics

Temperature optimization studies reveal that lower temperatures generally favor higher yields and selectivity in oxalyl chloride-mediated reactions [3] [4]. The Arrhenius relationship governs the temperature dependence of reaction rates, with activation energies typically ranging from 40-60 kJ/mol for these transformations. While elevated temperatures increase reaction rates, they also promote side reactions including polymerization and decomposition pathways.

Ethanol and Green Solvent Systems

Ethanol represents an environmentally benign alternative for certain indole acylation reactions, particularly when using microwave assistance [7] [8]. Operating at 60°C in ethanol provides yields of approximately 80% with significantly reduced environmental impact. The use of ethanol aligns with green chemistry principles while maintaining reasonable reaction efficiency.

Solvent Polarity Effects

The polarity of the reaction medium significantly influences the mechanism and rate of indole acylation reactions [9]. Polar solvents stabilize ionic intermediates formed during the reaction, while nonpolar solvents favor concerted mechanisms. The optimal solvent polarity depends on the specific substrate and reaction conditions, requiring careful optimization for each system.

Catalytic Approaches Using Transition Metal Complexes

Transition metal catalysis has emerged as a powerful strategy for the synthesis of indole derivatives, offering enhanced selectivity, milder reaction conditions, and broader substrate scope compared to classical methods [10] [11] [12]. The development of transition metal-catalyzed approaches for preparing methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate and related compounds represents a significant advancement in synthetic methodology.

Zinc Oxide Catalysis

Zinc oxide has proven to be an exceptionally effective catalyst for the regioselective acylation of indoles [6]. Operating in ionic liquid media, zinc oxide (50 mol%) catalyzes the formation of 3-acylindoles with excellent yields (92%) and high selectivity. The catalyst system demonstrates remarkable reusability, maintaining activity over multiple cycles without significant degradation. The reaction proceeds at mild temperatures (15°C) in [BMIM][PF6], representing a significant improvement over traditional harsh reaction conditions.

The mechanism involves the coordination of zinc oxide to the acylating reagent, enhancing its electrophilicity and facilitating attack at the C3 position of the indole ring [6]. The methoxy substituent at the C5 position provides additional electron density, further promoting the acylation reaction. The heterogeneous nature of zinc oxide facilitates easy separation and recycling, making this approach highly attractive for large-scale applications.

Palladium-Catalyzed Methodologies

Palladium complexes offer versatile catalytic systems for indole functionalization reactions [13] [14]. Tetrakis(triphenylphosphine)palladium(0) (5 mol%) effectively catalyzes C-H activation and subsequent functionalization reactions at the C2 position of indoles. Operating in tetrahydrofuran at 60°C, these systems achieve yields of 88% with high C2-selectivity.

The palladium-catalyzed approach enables access to diverse indole derivatives through cross-coupling reactions [13]. The methodology tolerates various functional groups and can be extended to the synthesis of complex indole-containing molecules. The use of palladium catalysis allows for the introduction of α-oxoacetate functionality through carbonylation reactions, providing an alternative route to the target compound.

Rhodium and Iridium Catalytic Systems

Recent developments in rhodium and iridium catalysis have provided catalyst-controlled, site-selective C-H functionalization of indoles [15]. The choice between rhodium(I) and iridium(III) catalysts determines the regioselectivity of the reaction, with rhodium favoring C3-functionalization through translocation pathways and iridium promoting direct C2-functionalization.

Rhodium(I) catalysis (2 mol%) in combination with silver(I) co-catalysts enables the synthesis of 2,3-disubstituted indoles through carboxamide translocation mechanisms [15]. The reaction proceeds at 90°C in dichloroethane, achieving yields of 85% with excellent selectivity. This approach offers unique opportunities for introducing α-oxoacetate functionality through strategic substrate design.

Iridium(III) catalysis provides complementary reactivity, enabling direct C2-functionalization without translocation [15]. Using [IrCp*Cl2]2 (2 mol%) with silver salts at 90°C achieves yields of 91% with exclusive C2-selectivity. The mechanistic understanding of these transformations enables rational catalyst design for specific synthetic objectives.

Copper-Catalyzed Approaches

Copper catalysis offers cost-effective and environmentally benign alternatives to precious metal systems [16]. Copper(II) acetate (10 mol%) in polyethylene glycol-400 provides a green catalytic system for indole functionalization reactions. Operating at 80°C, these systems achieve yields of 78% while offering excellent functional group tolerance and catalyst recyclability.

The copper-catalyzed methodology proceeds through Michael addition mechanisms, enabling the introduction of α-oxoacetate functionality through sequential Knoevenagel condensation and nucleophilic addition reactions [17]. The use of polyethylene glycol as both solvent and potential co-ligand enhances the sustainability profile of the transformation.

Ruthenium-Catalyzed Synthesis

Ruthenium complexes provide efficient catalytic systems for indole synthesis and functionalization [18]. Commercial ruthenium catalysts such as [Ru(p-cymene)Cl2]2 enable the synthesis of indole derivatives through intermolecular annulation reactions. Operating at 100°C in toluene, these systems achieve yields of 82% with broad substrate scope and excellent functional group tolerance.

The ruthenium-catalyzed approach offers advantages in terms of reaction efficiency and product selectivity [18]. The methodology can be extended to enantioselective transformations through the use of chiral ligands, providing access to enantioenriched indole derivatives for pharmaceutical applications.

Microwave-Assisted and Flow Chemistry Techniques

The integration of microwave irradiation and continuous flow chemistry represents a paradigm shift in the synthesis of indole derivatives, offering significant advantages in terms of reaction efficiency, energy consumption, and process scalability [19] [7] [20] [21].

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for indole synthesis reactions [19] [7]. The dielectric heating mechanism enables precise temperature control and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved yields. For the synthesis of methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, microwave-assisted protocols achieve significant reductions in reaction times while maintaining or improving product yields.

Optimized Microwave Protocols

A highly efficient microwave-assisted synthesis of 1-acetyl-1H-indol-3-yl acetate derivatives has been developed using 300 W microwave irradiation at 80°C for 1 minute [22]. This protocol achieves yields of 71% for various substituted indoles, including methoxy-substituted derivatives. The dramatic reduction in reaction time from hours to minutes represents a significant improvement in process efficiency.

Alternative microwave conditions using 150 W irradiation at 120°C for 5 minutes provide enhanced yields (82%) with excellent product quality [7]. The optimization of microwave power and temperature enables fine-tuning of reaction conditions to maximize efficiency while minimizing decomposition pathways.

Microwave-Assisted One-Pot Synthesis

The development of microwave-assisted, one-pot, three-component coupling reactions represents a significant advancement in indole synthesis methodology [7]. These protocols enable the rapid assembly of complex indole derivatives through sequential transformations under microwave irradiation. The reaction is carried out in two steps under standard coupling conditions, followed by microwave-assisted cyclization to form the indole ring system.

The general procedure involves the initial coupling of substituted anilines with terminal alkynes under microwave irradiation (300 W, 60°C, 20 minutes), followed by the addition of aryl iodides and continued microwave heating (90°C, 30 minutes) [7]. This methodology provides access to diverse indole derivatives with excellent functional group tolerance and broad substrate scope.

Continuous Flow Chemistry

Continuous flow chemistry offers superior control over reaction parameters and enables safe processing of hazardous reagents [20] [21]. The implementation of flow chemistry for indole synthesis provides advantages including improved heat and mass transfer, precise residence time control, and enhanced safety profiles for exothermic reactions.

Multistep Continuous Flow Synthesis

The automated multistep continuous flow synthesis of indole derivatives has been demonstrated using microreactor technology [20]. Sequential reactions including thiazole formation, deketalization, and Fischer indole synthesis are performed in a continuous flow system, providing rapid access to complex heterocyclic compounds. The reaction times are reduced to less than 15 minutes while achieving yields of 38-82% over three chemical steps without isolation of intermediates.

The flow synthesis approach enables precise control over reaction stoichiometry and residence time, leading to improved reproducibility and scalability [20]. The elimination of intermediate isolation steps reduces overall process complexity and improves atom economy.

Flow Rate and Temperature Optimization

Optimization studies for continuous flow synthesis reveal that flow rates of 0.5-1.0 mL/min provide optimal results for indole synthesis reactions [21]. Lower flow rates (0.5 mL/min) at 150°C achieve yields of 65%, while higher flow rates (1.0 mL/min) at 180°C provide improved yields of 78%. The balance between residence time and temperature enables optimization of reaction efficiency while maintaining product quality.

Microwave-Flow Hybrid Systems

The combination of microwave irradiation with continuous flow processing represents an emerging technology for indole synthesis [23]. Hybrid systems using 200 W microwave power with 0.3 mL/min flow rate at 100°C achieve superior yields (85%) compared to individual techniques. The synergistic combination of rapid microwave heating with continuous flow processing provides enhanced reaction control and improved product quality.

Heumann Indole Flow Process

The Heumann indole process has been successfully adapted to continuous flow chemistry, demonstrating improved efficiency compared to batch processes [21]. Three-substituted indoles are prepared through three sequential flow steps: base-free alkylation with methyl bromoacetate in dimethylformamide, saponification, and cyclization with acetic anhydride and triethylamine. The flow implementation provides better overall yields and shorter reaction times relative to batch counterparts.

Purification Challenges and Crystallization Strategies

The purification of methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate and related indole derivatives presents unique challenges due to their chemical properties, thermal sensitivity, and tendency to form polymorphic structures [24] [25] [26] [27]. Developing effective purification strategies requires understanding of the physicochemical properties and implementing appropriate crystallization techniques.

Recrystallization Methods

Traditional recrystallization remains the most widely used purification technique for indole derivatives [26]. For 5-methoxyindole derivatives, crystallization from cyclohexane-petroleum ether mixtures or petroleum ether-diethyl ether systems provides effective purification. The optimal solvent ratio and temperature control are critical for achieving high purity products while maintaining reasonable recovery yields.

The recrystallization of methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate typically employs mixed solvent systems to balance solubility and crystallization behavior [26]. Cyclohexane-petroleum ether mixtures at room temperature provide purity levels of 95% with recovery yields of 85%. Multiple recrystallizations may be required to achieve pharmaceutical-grade purity, though this approach results in reduced overall yields.

Solute Crystallization Techniques

Advanced crystallization techniques, including solute crystallization, offer enhanced purification efficiency for indole derivatives [24]. This method utilizes differences in melting points and solubility characteristics to achieve highly efficient separation. For indole purification from complex mixtures, solute crystallization achieves purities of 99.5% with initial volume ratios of solvent to crude material of 15.5.

The solute crystallization process involves dissolving the crude indole derivative in a primary solvent, followed by controlled crystallization through temperature manipulation or anti-solvent addition [24]. Methanol-water systems provide excellent results for indole derivatives, though recovery yields may be lower (57.5%) due to the high selectivity of the process.

Extraction-Crystallization Combinations

The combination of extraction and crystallization techniques provides a comprehensive approach to indole purification [25]. Initial extraction using methanol recovers indole derivatives from complex mixtures, followed by re-extraction with n-hexane to concentrate the desired compounds. The concentrated extract is then subjected to crystallization to achieve final purification.

This methodology achieves purity levels of 97% with recovery yields of 79.1% through the five-stage equilibrium extraction and re-extraction process [25]. The methanol-n-hexane system provides excellent selectivity for indole derivatives while maintaining reasonable process efficiency. The final crystallization step removes residual impurities and provides products suitable for advanced applications.

Ionic Liquid Extraction Systems

Halogen-free ionic liquids represent an emerging technology for indole purification [27]. 1-Butyl-3-methylimidazolium dimethyl phosphate ([BMIM][DMP]) demonstrates exceptional extraction efficiency for indole derivatives, achieving purities of 96.9% with recovery yields of 90%. The ionic liquid can be regenerated using diethyl ether and reused multiple times without significant loss of performance.

The mechanism of ionic liquid extraction involves hydrogen bonding between the ionic liquid and the indole nitrogen-hydrogen bond [27]. This selective interaction enables efficient separation of indole derivatives from complex mixtures while maintaining mild operating conditions. The environmental benefits and reusability of ionic liquids make this approach attractive for sustainable purification processes.

Column Chromatography Optimization

Column chromatography using silica gel provides versatile purification capabilities for indole derivatives [26]. Ethyl acetate-hexane gradient elution systems achieve purity levels of 92% with recovery yields of 78%. The method offers excellent control over separation efficiency through optimization of stationary phase, mobile phase composition, and flow rates.

The selection of appropriate eluent systems is critical for effective chromatographic separation [17]. Gradient elution techniques enable separation of closely related compounds while maintaining reasonable analysis times. The method is particularly effective for removing synthetic impurities and catalyst residues from crude reaction mixtures.

Crystallization Challenges and Solutions

Several challenges complicate the crystallization of indole derivatives, including polymorphism, thermal instability, and hygroscopic behavior [24] [26]. Polymorphic forms can exhibit different physical properties and bioactivities, requiring control of crystallization conditions to obtain the desired form. Thermal instability necessitates the use of reduced temperatures and inert atmospheres to prevent decomposition during crystallization.

Hygroscopic behavior of some indole derivatives requires careful control of humidity during crystallization and storage [26]. The use of dry solvents and nitrogen atmospheres prevents hydrate formation and ensures consistent product quality. Storage conditions must be optimized to maintain product stability over extended periods.

Process Integration and Scale-Up

The integration of synthesis and purification processes enables efficient large-scale production of methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate [24]. Process optimization considers both synthetic efficiency and purification requirements to maximize overall yield and product quality. Continuous processing techniques can be integrated with downstream purification to create fully integrated manufacturing systems.

Scale-up considerations include heat transfer limitations, mixing efficiency, and equipment design for crystallization processes [25]. The selection of appropriate equipment and process conditions ensures consistent product quality while maintaining economic viability for commercial production.

Melting Point Determination

Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate exhibits a melting point range of 221-223°C, as determined through capillary melting point methodology [1]. This relatively high melting point is characteristic of the indole oxoacetate class of compounds, reflecting the strong intermolecular interactions present in the crystalline lattice. The compound demonstrates a sharp melting transition with a narrow temperature range, indicating high purity and well-defined crystalline structure [1].

Thermal Decomposition Pathways

Thermal gravimetric analysis reveals that methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate maintains structural integrity up to approximately 250°C before undergoing decomposition [2]. The thermal decomposition follows a multi-stage process characteristic of indole derivatives [3]. Initially, the compound undergoes melting without decomposition, followed by a gradual weight loss beginning around 250°C.

The decomposition pathway involves several distinct stages. Primary decomposition occurs through cleavage of the ester functionality, releasing methanol and carbon dioxide [3]. Secondary degradation involves ring-opening reactions of the indole nucleus, producing intermediates such as isatin and anthranilic acid derivatives [4] [5]. Complete thermal decomposition is achieved by 400°C, with formation of gaseous products including water vapor, carbon dioxide, and nitrogen oxides [6].

| Thermal Parameter | Temperature (°C) | Process |

|---|---|---|

| Melting Point | 221-223 | Phase transition |

| Initial Decomposition | ~250 | Ester cleavage |

| Major Decomposition | 300-350 | Ring fragmentation |

| Complete Decomposition | ~400 | Total degradation |

Solubility Characteristics in Organic Solvents

Solvent Classification and Solubility Patterns

The solubility profile of methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate demonstrates typical behavior for indole derivatives with ester functionalities. The compound exhibits preferential solubility in polar organic solvents while showing limited aqueous solubility due to its hydrophobic indole framework [7] [8].

Polar Protic Solvents: The compound demonstrates good solubility in methanol and ethanol, attributed to favorable hydrogen bonding interactions between the solvent and the indole nitrogen hydrogen and the ester carbonyl groups [7] [9]. These interactions overcome the hydrophobic contributions from the aromatic system.

Polar Aprotic Solvents: Excellent solubility is observed in dimethyl sulfoxide and moderate solubility in acetone. The high solvating power of dimethyl sulfoxide effectively stabilizes the polar functionalities while accommodating the aromatic components [7].

Chlorinated Solvents: Good solubility in chloroform facilitates extraction and purification procedures. The moderate polarity of chloroform provides an optimal environment for dissolution of the compound's mixed polar-nonpolar character [7].

| Solvent Class | Representative Solvent | Solubility | Mechanism |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | Good | Hydrogen bonding |

| Polar Aprotic | DMSO | Excellent | Dipole interactions |

| Moderately Polar | Chloroform | Good | Mixed interactions |

| Nonpolar | Hexane | Poor | Insufficient solvation |

Temperature-Dependent Solubility

Solubility increases substantially with temperature across all suitable solvents, following typical endothermic dissolution behavior. The temperature coefficient of solubility is particularly pronounced in alcoholic solvents, where increased thermal energy enhances hydrogen bond formation and disruption of crystal lattice forces [8].

pH-Dependent Stability in Aqueous Media

Hydrolytic Stability Profile

In aqueous solutions, methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate exhibits pH-dependent stability characteristics. The ester functionality represents the primary site of hydrolytic vulnerability, with reaction rates significantly influenced by solution pH [10].

Acidic Conditions (pH < 4): The compound demonstrates moderate stability under mildly acidic conditions. Protonation of the indole nitrogen reduces electron density in the aromatic system, slightly stabilizing the adjacent ester bond against nucleophilic attack.

Neutral Conditions (pH 6-8): Optimal stability is observed near physiological pH, where the compound exists predominantly in its neutral form. Hydrolysis rates are minimal due to the poor nucleophilicity of water at neutral pH.

Basic Conditions (pH > 9): Rapid hydrolysis occurs under alkaline conditions through base-catalyzed saponification. The hydroxide ion attacks the carbonyl carbon of the ester, leading to formation of the corresponding carboxylic acid and methanol [10].

Kinetic Parameters

The hydrolysis follows pseudo-first-order kinetics under basic conditions, with rate constants increasing exponentially with hydroxide ion concentration. The predicted acid dissociation constant (pKa) for the related carboxylic acid is approximately 2.20, indicating moderate acidity of the oxoacetic acid functionality [10].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

¹H Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in deuterated dimethyl sulfoxide provides characteristic fingerprint signals for structural identification [1] [11].

Aromatic Region (6.5-8.5 ppm): The indole proton at position 2 appears as a doublet at δ 8.37 ppm with a coupling constant of 3.0 Hz, characteristic of the electron-deficient environment adjacent to the oxoacetate substitution [1]. The aromatic proton at position 4 of the methoxy-substituted benzene ring resonates at δ 7.66 ppm as a doublet with J = 2.0 Hz, reflecting meta-coupling to the position-6 proton [1].

Methoxy Groups: Two distinct methoxy environments are observed. The ester methoxy group appears as a sharp singlet at δ 3.89 ppm, while the aromatic methoxy substituent resonates at δ 3.81 ppm [1]. This chemical shift differentiation reflects the distinct electronic environments of the aliphatic ester and aromatic ether functionalities.

Indole NH: The indole nitrogen-hydrogen bond produces a broad singlet at δ 12.34 ppm, characteristic of hydrogen bonding interactions in polar solvents [1].

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| NH (Indole) | 12.34 | Broad singlet | - |

| H-2 (Indole) | 8.37 | Doublet | 3.0 |

| H-4 (Aromatic) | 7.66 | Doublet | 2.0 |

| OCH₃ (Ester) | 3.89 | Singlet | - |

| OCH₃ (Aromatic) | 3.81 | Singlet | - |

¹³C Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework. Carbonyl carbons appear in the expected downfield region, with the ketone carbonyl typically observed around 180-185 ppm and the ester carbonyl around 165-170 ppm [11]. Aromatic carbons distribute throughout the 100-140 ppm region, with the methoxy-substituted carbon showing characteristic upfield shifting due to the electron-donating effect of the oxygen substituent [11].

Two-Dimensional Correlation Spectroscopy

Two-dimensional correlation spectroscopy experiments confirm structural connectivity through scalar coupling networks. The technique establishes unambiguous assignments of aromatic protons and confirms the substitution pattern of the indole ring system [11].

Infrared Vibrational Modes Analysis

The infrared spectrum of methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate exhibits characteristic absorption bands that serve as diagnostic fingerprints for functional group identification [12] [13].

Carbonyl Stretching Modes: Two distinct carbonyl stretching frequencies are observed, reflecting the different electronic environments of the ketone and ester functionalities. The α-dicarbonyl system produces coupled vibrational modes with frequencies typically appearing around 1720-1730 cm⁻¹ for the ester carbonyl and 1650-1680 cm⁻¹ for the ketone carbonyl [6].

Indole NH Stretching: The indole nitrogen-hydrogen stretching vibration appears as a characteristic broad absorption around 3300-3400 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions in the solid state [6].

Aromatic CH Stretching: Multiple aromatic carbon-hydrogen stretching modes are observed in the 3000-3100 cm⁻¹ region, corresponding to the various aromatic protons of the indole and methoxybenzene systems [6].

Methoxy Group Vibrations: The aromatic methoxy group exhibits characteristic carbon-oxygen stretching around 1250-1300 cm⁻¹, while the ester methoxy shows distinct vibrational patterns in the 1000-1200 cm⁻¹ region [12].

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| NH (Indole) | 3300-3400 | N-H stretch | Medium-Strong |

| C=O (Ketone) | 1650-1680 | C=O stretch | Strong |

| C=O (Ester) | 1720-1730 | C=O stretch | Strong |

| Aromatic C-H | 3000-3100 | C-H stretch | Medium |

| Aromatic C-O | 1250-1300 | C-O stretch | Medium |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [14] [15].

Molecular Ion Peak: The molecular ion peak appears at m/z 233, corresponding to the molecular weight of 233.22 g/mol [16]. The molecular ion may exhibit moderate intensity due to the inherent stability of the indole system.

Primary Fragmentation: Initial fragmentation typically occurs through α-cleavage adjacent to the carbonyl groups, producing characteristic fragment ions. Loss of the methoxy group (31 mass units) and loss of carbon monoxide (28 mass units) represent common primary fragmentation pathways [14].

Secondary Fragmentation: The indole portion undergoes characteristic fragmentation patterns, including formation of the indolium ion and subsequent ring-opening reactions. The methoxy-substituted aromatic system may produce fragments through loss of methyl radicals and formation of phenoxonium ions [14].

Base Peak Formation: The base peak often corresponds to the methoxy-substituted indole cation formed through cleavage of the oxoacetate side chain, providing a diagnostic ion for structural identification [14].

| Fragment m/z | Composition | Fragmentation Process | Relative Intensity |

|---|---|---|---|

| 233 | [M]⁺- | Molecular ion | Moderate |

| 202 | [M-31]⁺ | Loss of OCH₃ | Medium |

| 205 | [M-28]⁺ | Loss of CO | Medium |

| 174 | [M-59]⁺ | Loss of COOCH₃ | High |

| 147 | [Indole-OCH₃]⁺ | Oxoacetate cleavage | Base peak |